sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide
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Overview
Description
Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide is a compound that features a unique imidazole ring structure. Imidazoles are a class of heterocyclic compounds that are widely recognized for their versatility and utility in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring with various functional groups, including arylhalides and heterocycles . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of nickel catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfanide group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
- Sodium [(4-methyl-1H-imidazol-5-yl)methyl]thioether
- Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfone
Comparison:
- Uniqueness: Sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide is unique due to its sulfanide group, which imparts distinct redox properties compared to thioethers and sulfones.
- Reactivity: The sulfanide group is more reactive in oxidation and reduction reactions compared to thioethers and sulfones .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H7N2NaS |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
sodium;(5-methyl-1H-imidazol-4-yl)methanethiolate |
InChI |
InChI=1S/C5H8N2S.Na/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
ZJMRKEOUOKSWAE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=CN1)C[S-].[Na+] |
Origin of Product |
United States |
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